6-Methylpentan-1-ol
Description
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Properties
CAS No. |
16454-40-3 |
|---|---|
Molecular Formula |
C29H44O9 |
Synonyms |
6-Methylpentan-1-ol |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methylpentan 1 Ol
Classical Organic Synthesis Routes to 6-Methylpentan-1-ol
Classical organic synthesis provides fundamental routes to construct the carbon skeleton and introduce the alcohol functionality. These methods often involve stoichiometric reagents and rely on established reaction principles.
Alkylation and Grignard Reactions in this compound Synthesis
Alkylation reactions, which involve the transfer of an alkyl group, can be employed in the synthesis of branched alcohols. While direct alkylation to form this compound is not a primary route, related alkylation strategies on suitable precursors could, in principle, lead to intermediates that are subsequently transformed into the target compound. For instance, the malonic ester synthesis, a classic alkylation method, allows for the creation of α-alkylated carboxylic acids, which could potentially be reduced to primary alcohols libretexts.org.
Grignard reagents are powerful tools for carbon-carbon bond formation and are frequently used in the synthesis of alcohols by reacting with carbonyl compounds or epoxides savemyexams.comacechemistry.co.ukadichemistry.com. The reaction of a Grignard reagent with an aldehyde or ketone yields secondary or tertiary alcohols, respectively, while reaction with formaldehyde (B43269) or ethylene (B1197577) oxide can produce primary alcohols savemyexams.comacechemistry.co.uk. To synthesize 4-methylpentan-1-ol (an isomer of this compound with the methyl group on the fourth carbon from the alcohol), a Grignard reagent derived from an alkyl halide could react with ethylene oxide vaia.com. Specifically, the reaction of isobutylmagnesium chloride (CH₃CH(CH₃)CH₂MgCl) with ethylene oxide followed by hydrolysis yields 4-methylpentan-1-ol vaia.com. A similar approach could be envisioned for this compound by selecting the appropriate Grignard reagent and electrophile. For example, reacting a Grignard reagent derived from a suitable five-carbon chain with a methyl group at the correct position with formaldehyde or ethylene oxide could furnish this compound after workup.
Reduction Strategies for Precursor Compounds of this compound
Reduction reactions are crucial for converting functional groups like aldehydes, ketones, carboxylic acids, or esters into alcohols. In the synthesis of this compound, a precursor containing the correct carbon skeleton and branching pattern, but with a different functional group at the terminal position, can be reduced to the primary alcohol.
For example, the reduction of an aldehyde or carboxylic acid derivative corresponding to 6-methylpentanal or 6-methylpentanoic acid would yield this compound. Common reducing agents for these transformations include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) . LiAlH₄ is a strong reducing agent capable of reducing carboxylic acids, esters, aldehydes, and ketones, typically requiring anhydrous conditions . NaBH₄ is a milder reducing agent, commonly used for the reduction of aldehydes and ketones in protic solvents .
Research has explored the reduction of related branched aldehydes to their corresponding primary alcohols. For instance, 2-methylhexanal (B3058890) can be reduced to 2-methylhexan-1-ol (B1580601) using NaBH₄ or LiAlH₄ . The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon .
Chemo- and Regio-selective Considerations in this compound Preparation
Chemoselectivity and regioselectivity are critical aspects in organic synthesis, ensuring that reactions occur at the desired functional group and position within a molecule, respectively. In the synthesis of this compound, particularly when starting from precursors with multiple reactive sites or isomers, controlling these aspects is vital to obtain the target compound efficiently and selectively.
For example, if a precursor contains both an ester and a ketone group, a chemoselective reduction might be required to reduce only the ester to a primary alcohol while leaving the ketone untouched, or vice versa. Reagents like NaBH₄ offer chemoselectivity, typically reducing aldehydes and ketones preferentially over esters .
Regioselectivity is important when dealing with molecules where a reaction could occur at different positions. In the context of forming the this compound structure, ensuring the methyl group is at the correct position (C4) and the hydroxyl group is at the terminal position (C1) is paramount. This control is often dictated by the choice of starting materials and the reaction mechanism. For instance, the reaction of a Grignard reagent with ethylene oxide is highly regioselective, leading to the formation of a primary alcohol by attack at the less substituted carbon of the epoxide ring vaia.com.
Advanced Catalytic Approaches in this compound Production
Catalytic methods offer advantages in terms of efficiency, sustainability, and selectivity compared to stoichiometric classical routes. Various catalytic systems, both homogeneous and heterogeneous, have been investigated for alcohol synthesis.
Homogeneous and Heterogeneous Catalysis for Alcohol Synthesis
Catalysis plays a significant role in modern alcohol synthesis. Homogeneous catalysts are in the same phase as the reactants, often offering high selectivity and activity, while heterogeneous catalysts are in a different phase, facilitating easier separation and recycling researchgate.netacs.orggoogle.com.
The Guerbet reaction is a known catalytic process for converting primary alcohols into higher, branched alcohols through a sequence involving dehydrogenation, aldol (B89426) condensation, and hydrogenation, often catalyzed by homogeneous or heterogeneous systems researchgate.netscispace.com. While typically used for coupling smaller alcohols to form larger ones, the principles of dehydrogenation and hydrogenation catalyzed by metal complexes are relevant to alcohol synthesis in general researchgate.netresearchgate.netacs.org. Ruthenium complexes, for example, have shown promise as homogeneous catalysts in hydrogen transfer processes, including the hydrogenation of esters to alcohols cardiff.ac.ukmdpi.com.
Heterogeneous catalysts, such as metal oxides, metal phosphates, and supported transition metals like copper, are also employed in alcohol synthesis, including the production of higher alcohols from synthesis gas (CO and H₂) researchgate.netacs.org. These catalysts can facilitate reactions like the hydrogenation of aldehydes or ketones to alcohols researchgate.net.
Enantioselective Catalysis towards Chiral Analogs of this compound
This compound contains a chiral center at the carbon bearing the methyl group (C4). The synthesis of enantiomerically pure or enriched chiral alcohols is a significant area of research, particularly for applications in pharmaceuticals and fine chemicals. Enantioselective catalysis utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other sigmaaldrich.comresearchgate.netscielo.bracs.org.
Asymmetric hydrogenation of prochiral ketones or aldehydes is a powerful method for synthesizing chiral alcohols sigmaaldrich.comscielo.br. While this compound is a primary alcohol with a chiral center not directly attached to the hydroxyl group, enantioselective routes to chiral analogs or precursors of this compound have been explored. For instance, enantioselective synthesis of related branched primary alcohols has been achieved through methods involving stereospecific reagents, asymmetric hydrogenation, or enzymatic resolution sigmaaldrich.com. Chiral catalysts, such as ruthenium complexes with chiral ligands, have been successfully applied in the asymmetric hydrogenation of α-substituted aldehydes to produce chiral primary alcohols with high enantioselectivity sigmaaldrich.com.
Data Table: Selected Synthetic Approaches and Conditions (Illustrative Examples from Literature on Related Alcohols)
| Precursor Compound | Reaction Type | Reagents/Catalyst | Conditions | Product | Yield (%) | Citation |
| 2-Methylhexanal | Reduction | NaBH₄ | Ethanol or THF, 0–25°C | 2-Methylhexan-1-ol | Not specified | |
| 2-Methylhexanal | Reduction | LiAlH₄ | Anhydrous THF, 40–80°C | 2-Methylhexan-1-ol | 85 (for aldehyde) | |
| Isobutylmagnesium chloride | Grignard + Ethylene Oxide | Ethylene Oxide, then H₂O/acid | Not specified | 4-Methylpentan-1-ol | Not specified | vaia.com |
| Racemic α-substituted aldehyde | Asymmetric Hydrogenation | Chiral Ru catalyst (e.g., Noyori BINAP) | H₂, specific solvent/temp. | Chiral primary alcohol | High | sigmaaldrich.com |
Biocatalytic and Biotechnological Production of Methylpentan-1-ol Isomers
Biocatalytic and biotechnological routes offer alternative, often more sustainable, pathways for the synthesis of various alcohols, including branched-chain isomers. While direct methods for "this compound" were not identified, research into the biosynthesis and enzymatic transformation of related methylpentanol isomers and other higher alcohols provides insights into the potential of these methodologies.
Microbial Fermentation Strategies for Methylpentan-1-ol Isomer Biosynthesis
Microbial fermentation is a known process for producing various alcohols, including some higher alcohols. While this compound was not explicitly mentioned, related branched-chain alcohols like 3-methylbutan-1-ol (isoamyl alcohol) and 2-methylpropan-1-ol (isobutanol) are produced by certain microorganisms, notably Saccharomyces cerevisiae nih.govresearchgate.netijarset.comdoubtnut.comnih.gov. These organisms metabolize sugars and other substrates to produce a range of volatile organic compounds (VOCs), including alcohols researchgate.netnih.gov. Studies on cider fermentation, for instance, have identified 3-methylbutan-1-ol as a significant higher alcohol produced by yeasts, contributing to fruity aromas doubtnut.com. The production of these branched-chain alcohols often occurs through pathways involving the metabolism of amino acids or the elongation of fatty acids nih.govdoubtnut.com.
Although direct fermentation pathways specifically yielding 2-methylpentan-1-ol, 3-methylpentan-1-ol, or 4-methylpentan-1-ol were not detailed in the search results, the established microbial production of structurally similar branched alcohols suggests potential avenues for developing fermentation strategies for these isomers through metabolic engineering or identification of relevant microbial strains.
Enzymatic Transformations and Biocatalyst Engineering for Methylpentan-1-ol Isomers
Enzymatic transformations provide highly selective routes for chemical synthesis under mild conditions. Alcohol dehydrogenases (ADHs) are a class of enzymes frequently employed in biocatalytic reductions of aldehydes or ketones to the corresponding alcohols, and oxidations of alcohols to carbonyls ontosight.aiontosight.aireactome.orgaskfilo.com. Ene-reductases (ERs) can be used for the reduction of carbon-carbon double bonds ontosight.aireactome.org.
One specific example found relates to the synthesis of 4-methylpentan-1-ol, which can be produced by the reduction of isocaproaldehyde catalyzed by aldose reductase (AKR1B1) solubilityofthings.com. This cytosolic reaction utilizes NADPH as a cofactor solubilityofthings.com. The human enzyme has demonstrated efficient catalysis of this reaction in vitro solubilityofthings.com.
While comprehensive data tables for enzymatic synthesis of all methylpentan-1-ol isomers were not available, research on related compounds, such as the multi-enzymatic synthesis of stereoisomers of 4-methylheptan-3-ol using ene-reductases and alcohol dehydrogenases, highlights the potential of combining different enzymatic activities in one-pot procedures for the synthesis of complex branched alcohols ontosight.aireactome.org. Biocatalyst engineering can further enhance the activity, selectivity, and substrate range of these enzymes ontosight.aiaskfilo.com.
Metabolic Engineering of Host Organisms for Enhanced Methylpentan-1-ol Isomer Yields
Metabolic engineering plays a crucial role in optimizing microbial hosts for the enhanced production of desired chemicals, including higher alcohols doubtnut.com. By modifying metabolic pathways, introducing heterologous enzymes, or altering gene expression, microorganisms can be engineered to increase the flux towards the synthesis of target compounds and minimize the formation of byproducts doubtnut.com.
Strategies in metabolic engineering for alcohol production often involve:
Modifying pathways for the supply of precursor molecules (e.g., 2-ketoacids for branched-chain alcohols) doubtnut.com.
Introducing or enhancing the activity of key enzymes like decarboxylases and alcohol dehydrogenases doubtnut.com.
Balancing cofactor availability (e.g., NADH and NADPH).
Eliminating competing pathways that divert carbon flux away from the desired product doubtnut.com.
Improving the tolerance of the host organism to the produced alcohol, which can be toxic at high concentrations doubtnut.com.
While specific metabolic engineering strategies for 2-methylpentan-1-ol, 3-methylpentan-1-ol, or 4-methylpentan-1-ol were not detailed in the provided snippets, the successful application of these techniques for the overproduction of other higher alcohols like isobutanol and 1-butanol (B46404) in organisms such as Escherichia coli and Saccharomyces cerevisiae demonstrates the feasibility of this approach for methylpentanol isomers doubtnut.com.
Chemical Reactivity and Derivatization Pathways of 6 Methylpentan 1 Ol
Oxidation and Reduction Chemistry of 6-Methylpentan-1-ol
The oxidation and reduction of this compound are key pathways to introduce new functionalities. The carbon atom bearing the hydroxyl group is susceptible to changes in its oxidation state, leading to the formation of aldehydes, carboxylic acids, or other transformation products.
The oxidation of this compound can be selectively controlled to yield either 6-methylpentanal (an aldehyde) or 6-methylpentanoic acid (a carboxylic acid), depending on the choice of oxidizing agent and reaction conditions. libretexts.orgquora.com
Formation of 6-Methylpentanal: To achieve the partial oxidation to the aldehyde, milder oxidizing agents are employed, and the aldehyde product is typically removed from the reaction mixture as it forms to prevent further oxidation. chemguide.co.ukdocbrown.info Common reagents for this selective transformation include pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂). quora.com
Reaction: CH₃CH(CH₃)CH₂CH₂CH₂OH + PCC → CH₃CH(CH₃)CH₂CH₂CHO
Formation of 6-Methylpentanoic Acid: For the complete oxidation to the carboxylic acid, stronger oxidizing agents are used, often in the presence of water and under heating. chemguide.co.uklibretexts.org A common and effective reagent for this transformation is potassium dichromate(VI) (K₂Cr₂O₇) in an acidic aqueous solution (e.g., with sulfuric acid, H₂SO₄). libretexts.orgdocbrown.infolibretexts.org The reaction is typically carried out under reflux to ensure the reaction goes to completion. chemguide.co.uklibretexts.org During this reaction, the orange color of the dichromate(VI) ions is reduced to the green color of chromium(III) ions. libretexts.orgdocbrown.info
Reaction: 3CH₃CH(CH₃)CH₂CH₂CH₂OH + 2Cr₂O₇²⁻ + 16H⁺ → 3CH₃CH(CH₃)CH₂CH₂COOH + 4Cr³⁺ + 11H₂O libretexts.org
The following table summarizes the selective oxidation of this compound:
| Desired Product | Reagent(s) | Key Conditions |
| 6-Methylpentanal | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂), removal of aldehyde as it forms. |
| 6-Methylpentanoic acid | Potassium dichromate(VI) (K₂Cr₂O₇) / Sulfuric acid (H₂SO₄) | Excess oxidizing agent, heating under reflux. chemguide.co.uklibretexts.org |
Primary alcohols such as this compound are generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni) because the hydroxyl group is not a good leaving group. The carbon-oxygen single bond is strong, and there is no readily available pathway for the addition of hydrogen across it. Therefore, direct hydrogenation of this compound to an alkane is not a feasible reaction.
However, the hydroxyl group can be transformed into a better leaving group, such as a tosylate, which can then be reduced by a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane, 2-methylpentane. This is a two-step process.
Esterification, Etherification, and Related Condensation Reactions of this compound
Condensation reactions, where two molecules join with the elimination of a small molecule like water, are important pathways for the derivatization of this compound. Esterification and etherification are prime examples.
This compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is typically catalyzed by a strong acid like sulfuric acid. nih.gov
Reaction with a Carboxylic Acid (Fischer Esterification): CH₃CH(CH₃)CH₂CH₂CH₂OH + RCOOH ⇌ CH₃CH(CH₃)CH₂CH₂CH₂OOCR + H₂O
The reaction is reversible, and to drive it towards the formation of the ester, either water is removed as it is formed, or an excess of one of the reactants (usually the alcohol) is used.
Alkyl esters derived from this compound have applications as specialty chemicals, potentially serving as fragrances, solvents, or plasticizers, depending on the nature of the carboxylic acid used.
The following table provides examples of esters that can be synthesized from this compound and their potential applications:
| Carboxylic Acid | Ester Product | Potential Application |
| Acetic Acid | 6-Methylpentyl acetate | Solvent, fragrance |
| Butyric Acid | 6-Methylpentyl butyrate | Flavoring agent |
| Phthalic Acid | Di(6-methylpentyl) phthalate | Plasticizer |
Ethers can be synthesized from this compound via the Williamson ether synthesis. khanacademy.orgyoutube.comyoutube.commasterorganicchemistry.com This two-step process involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by a nucleophilic substitution reaction (Sɴ2) with an alkyl halide. youtube.commasterorganicchemistry.comlibretexts.org
Step 1: Formation of the Alkoxide A strong base, such as sodium hydride (NaH) or sodium metal (Na), is used to deprotonate the alcohol, forming sodium 6-methylpentoxide. youtube.comyoutube.com
CH₃CH(CH₃)CH₂CH₂CH₂OH + NaH → CH₃CH(CH₃)CH₂CH₂CH₂O⁻Na⁺ + H₂
Step 2: Nucleophilic Substitution The resulting alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sɴ2 reaction to form the ether. masterorganicchemistry.comlibretexts.org
CH₃CH(CH₃)CH₂CH₂CH₂O⁻Na⁺ + R-X → CH₃CH(CH₃)CH₂CH₂CH₂OR + NaX
Ethers derived from this compound can serve as valuable chemical intermediates. Their relative inertness makes them suitable as solvents in various reactions. They can also be cleaved under harsh conditions (e.g., with strong acids like HBr or HI) to regenerate the alcohol and form an alkyl halide, which can be useful in multi-step syntheses.
Nucleophilic and Electrophilic Reactions Involving this compound
The hydroxyl group of this compound allows it to act as both a nucleophile and, after protonation, an electrophile.
As a Nucleophile: The lone pairs of electrons on the oxygen atom of the hydroxyl group make this compound a nucleophile. learncbse.intiwariacademy.com It can attack electron-deficient centers. A key example is its reaction with acyl chlorides or acid anhydrides to form esters, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon. Another example is the Williamson ether synthesis, where the deprotonated alcohol (alkoxide) acts as a potent nucleophile. khanacademy.orgyoutube.com
As an Electrophile (after protonation): In the presence of a strong acid, the hydroxyl group of this compound can be protonated to form an oxonium ion, -OH₂⁺. This transforms the poor leaving group (-OH) into a good leaving group (H₂O). The carbon atom attached to the oxonium ion then becomes electrophilic and susceptible to attack by a nucleophile. For instance, in the reaction with hydrogen halides (e.g., HBr), the protonated alcohol undergoes an Sɴ2 reaction with the halide ion to form a 1-halo-6-methylpentane.
Reaction with HBr: CH₃CH(CH₃)CH₂CH₂CH₂OH + HBr → CH₃CH(CH₃)CH₂CH₂CH₂Br + H₂O
This reactivity allows for the conversion of the alcohol into alkyl halides, which are versatile intermediates in organic synthesis.
Substitution Reactions at the Hydroxyl Group
The hydroxyl (-OH) group of a primary alcohol such as this compound is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. chemistrysteps.comlibretexts.org Consequently, direct nucleophilic substitution is not feasible. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.comlibretexts.org This is typically achieved by protonating the oxygen atom under strongly acidic conditions to form an oxonium ion (-OH₂⁺), which can depart as a stable water molecule. libretexts.orgmsu.edu Alternatively, the hydroxyl group can be converted into other derivatives like sulfonate esters, which are excellent leaving groups. chemistrysteps.com
Reaction with Hydrogen Halides Primary alcohols can be converted to the corresponding alkyl halides using concentrated hydrogen halide acids (HX). libretexts.org The reaction with HBr and HI proceeds readily. chemistrysteps.com However, the reaction with HCl is significantly slower for primary alcohols and often requires the use of a catalyst, such as zinc chloride (ZnCl₂), to proceed at a reasonable rate. chemistrysteps.comscienceready.com.au These reactions typically follow an Sₙ2 mechanism for primary alcohols, where the halide ion acts as the nucleophile. msu.edulibretexts.orgyoutube.com
Reaction with Other Halogenating Agents Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary alcohols into alkyl chlorides and alkyl bromides, respectively, under milder conditions than concentrated acids. chemistrysteps.comyoutube.com These reactions also proceed via an Sₙ2 pathway, typically involving the formation of an intermediate that provides a good leaving group. youtube.com The use of a base like pyridine (B92270) is common in these reactions. chemistrysteps.com
Formation of Sulfonate Esters A versatile method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com Reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base like pyridine replaces the hydroxyl hydrogen with the sulfonyl group. youtube.com This creates an excellent leaving group (-OTs) that can be readily displaced by a wide variety of nucleophiles in subsequent Sₙ2 reactions. chemistrysteps.com
Table 1: Substitution Reactions of the Hydroxyl Group
| Reaction Type | Reactant | Reagents | General Conditions | Product |
|---|---|---|---|---|
| Conversion to Alkyl Chloride | This compound | Concentrated HCl, ZnCl₂ | Heat | 1-Chloro-5-methylpentane |
| Conversion to Alkyl Chloride | This compound | Thionyl chloride (SOCl₂), Pyridine | Mild conditions | 1-Chloro-5-methylpentane |
| Conversion to Alkyl Bromide | This compound | Concentrated HBr | Heat, Acid-catalyzed | 1-Bromo-5-methylpentane |
| Conversion to Alkyl Bromide | This compound | Phosphorus tribromide (PBr₃) | Mild conditions | 1-Bromo-5-methylpentane |
Addition Reactions across Unsaturated Analogs Preceding this compound Synthesis
The synthesis of primary alcohols like this compound often involves addition reactions across the carbon-carbon double bond of an alkene precursor. The regioselectivity of these additions is crucial in determining the final product. For the synthesis of a primary alcohol from a terminal alkene, an anti-Markovnikov addition is required.
Hydroboration-Oxidation Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene, making it a key method for synthesizing primary alcohols from terminal alkenes. wikipedia.orgdoubtnut.com The process involves the addition of borane (B79455) (BH₃) across the double bond of an unsaturated precursor like 5-methyl-1-pentene. wikipedia.org Boron, being less electronegative than hydrogen, adds to the less substituted carbon atom of the double bond. yale.edu This hydroboration step is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com This sequence yields the primary alcohol. youtube.com
Hydroformylation (Oxo Process) Hydroformylation, also known as the oxo process, is a significant industrial reaction that adds a hydrogen atom and a formyl group (-CHO) across an alkene's double bond. wikipedia.orglibretexts.org This reaction is catalyzed by transition metal complexes, typically based on cobalt or rhodium, and uses synthesis gas (a mixture of CO and H₂). wikipedia.orgmtak.hu When applied to a terminal alkene like 5-methyl-1-pentene, hydroformylation can produce a mixture of two isomeric aldehydes: a linear aldehyde and a branched aldehyde. libretexts.org The resulting aldehydes can then be hydrogenated to form primary alcohols. The hydroformylation of 5-methyl-1-pentene would lead to 6-methylhexanal, which upon reduction yields 6-methylhexan-1-ol, and 2,5-dimethylpentanal, which reduces to 2,5-dimethylpentan-1-ol. The ratio of linear to branched products can be influenced by the choice of catalyst and reaction conditions. mtak.hu
Table 2: Synthesis of Primary Alcohols from Unsaturated Precursors
| Reaction Name | Unsaturated Precursor | Reagents | Description | Product |
|---|---|---|---|---|
| Hydroboration-Oxidation | 5-Methyl-1-pentene | 1. BH₃∙THF 2. H₂O₂, NaOH | Two-step, anti-Markovnikov, syn-addition of water across the double bond. wikipedia.orgmasterorganicchemistry.com | This compound |
Natural Occurrence and Biosynthetic Routes of 6 Methylpentan 1 Ol
Microbial Biosynthesis of 6-Methylpentan-1-ol
This compound, a member of the fusel alcohol family, is a recognized metabolite primarily produced by microorganisms, most notably the yeast Saccharomyces cerevisiae. Its formation is intrinsically linked to the catabolism of amino acids, serving as a byproduct of fermentation processes.
Identification of Key Metabolic Pathways in Fungi and Bacteria
The principal metabolic route responsible for the synthesis of this compound in yeast is the Ehrlich pathway. nih.gov This pathway facilitates the conversion of branched-chain amino acids into their corresponding higher alcohols, which are also referred to as fusel alcohols. Specifically, this compound is derived from the catabolism of L-leucine. While extensively studied in Saccharomyces cerevisiae, the fundamental steps of the Ehrlich pathway are also conserved in other fungi and some bacteria, representing a common mechanism for the production of fusel alcohols.
The Ehrlich pathway operates in a series of three main enzymatic steps that convert an amino acid into a fusel alcohol with one less carbon atom:
Transamination: The initial step involves the removal of the amino group from the branched-chain amino acid, L-leucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase.
Decarboxylation: The resulting α-keto acid, α-ketoisocaproate, undergoes decarboxylation, where a carboxyl group is removed, leading to the formation of an aldehyde, in this case, 3-methylbutanal (B7770604).
Reduction: The final step is the reduction of the aldehyde to its corresponding alcohol, this compound, a reaction typically catalyzed by alcohol dehydrogenase.
Enzymatic Systems Involved in this compound Production
The biosynthesis of this compound via the Ehrlich pathway is dependent on a specific set of enzymes. In Saccharomyces cerevisiae, these key enzymes have been identified and characterized:
Branched-Chain Amino Acid Aminotransferases (BCATs): S. cerevisiae possesses two main BCATs, Bat1 and Bat2, which are crucial for the initial transamination of L-leucine. frontiersin.orgnih.gov These enzymes catalyze the transfer of the amino group from leucine (B10760876) to an α-keto acid acceptor, usually α-ketoglutarate, forming glutamate (B1630785) and α-ketoisocaproate.
α-Keto Acid Decarboxylases (KDCs): Following transamination, the α-ketoisocaproate is decarboxylated by α-keto acid decarboxylases. Several decarboxylases in yeast, including pyruvate (B1213749) decarboxylase isozymes (Pdc1, Pdc5, and Pdc6) and a specific α-keto acid decarboxylase (Aro10), can perform this function.
Alcohol Dehydrogenases (ADHs): The final reduction of 3-methylbutanal to this compound is carried out by alcohol dehydrogenases. Saccharomyces cerevisiae has a number of ADH isozymes, with Adh1 being one of the primary enzymes responsible for this conversion during fermentation.
The efficiency of this compound production can be influenced by the expression levels and kinetic properties of these enzymes.
Role of this compound as a Fermentation Byproduct
The formation of fusel alcohols through the Ehrlich pathway is a mechanism for the yeast to regenerate NAD+ from the NADH produced during glycolysis, especially under conditions where amino acids are utilized as a nitrogen source. It also serves to remove potentially toxic α-keto acids from the cell.
Phytogenic Production and Functions of this compound in Plants
While the microbial biosynthesis of this compound is well-documented, its natural occurrence and production within the plant kingdom are not as clearly established in scientific literature.
Occurrence in Plant Volatiles and Essential Oils
Current research on plant volatiles and essential oils has not widely reported the presence of this compound. Extensive analyses of the chemical composition of various plant aromas have identified a vast array of compounds, including other C6 alcohols that contribute to the characteristic "green leaf" scent, but this compound is not commonly listed among them.
Biosynthetic Precursors and Pathways in Plant Metabolism
Given the lack of direct evidence for the presence of this compound in plants, specific biosynthetic pathways for its production have not been elucidated. However, plants do possess the necessary metabolic precursors and enzyme families that could theoretically lead to its synthesis. Plants synthesize branched-chain amino acids, including leucine, which serves as the precursor for this compound in microorganisms. Furthermore, plants have aminotransferases, decarboxylases, and alcohol dehydrogenases that are involved in various metabolic pathways.
The biosynthesis of other C6 alcohols, which are common plant volatiles, typically occurs through the lipoxygenase (LOX) pathway, which involves the breakdown of fatty acids. It is conceivable that under certain conditions or in specific plant species not yet extensively studied for their volatile profiles, a pathway analogous to the Ehrlich pathway could exist, leading to the formation of branched-chain alcohols like this compound from amino acid catabolism. However, further research is required to confirm this hypothesis.
Ecological Roles of this compound as a Plant Semiochemical
While specific research detailing the ecological roles of this compound as a plant semiochemical is not extensively documented in publicly available scientific literature, the closely related isomer, 4-methyl-1-pentanol (B72827), has been identified in several plant species. This compound has been reported in Angelica gigas (a species of angelica) and Capsicum annuum (the chili pepper plant) nih.gov.
The presence of such branched-chain alcohols in plants suggests potential roles in plant communication and defense. Volatile organic compounds (VOCs) released by plants serve a multitude of ecological functions, including attracting pollinators, repelling herbivores, and acting as signals to neighboring plants about environmental stresses frontiersin.org. These compounds can be released from various parts of the plant, including leaves, flowers, and fruits, and play a critical role in the plant's interaction with its environment.
Further research is necessary to isolate and identify this compound specifically from plant tissues and to determine its precise ecological functions. This would involve analyzing the volatile emissions of a wide range of plant species under different ecological conditions, such as herbivore attack or pollination, to ascertain if this compound is produced and what behavioral responses it elicits in insects and other organisms.
Zoological Secretion and Semiochemical Roles of this compound
Identification in Insect Pheromones and Defensive Secretions
Currently, there is a lack of direct scientific literature identifying this compound as a component of insect pheromones or defensive secretions. However, the structural class of branched-chain alcohols is relevant to insect chemical communication. For instance, a related compound, 2-methylpentan-1-ol, has been utilized as a starting material in the laboratory synthesis of 4,8-dimethylheptacosane, a component of the housefly (Musca domestica) sex pheromone. This indicates that structurally similar molecules are part of the chemical language of insects.
The chemical composition of insect pheromones and defensive secretions is incredibly diverse and often species-specific. These chemical signals are crucial for a variety of behaviors essential for survival and reproduction, including mate attraction, aggregation, trail marking, and defense against predators. Given the vast number of insect species and the complexity of their chemical communication systems, it is plausible that this compound or its derivatives may yet be identified in the secretions of some insect species.
Biosynthetic Origin and Chemical Ecology in Animal Systems
The biosynthesis of branched-chain alcohols in insects is typically linked to fatty acid metabolism. Insects can synthesize a wide array of volatile and non-volatile compounds through various metabolic pathways. While the specific biosynthetic pathway for this compound in animals has not been elucidated, the general pathways for the formation of branched-chain hydrocarbons and alcohols involve the incorporation of methylmalonyl-CoA during fatty acid synthesis.
The chemical ecology of such compounds in animal systems would be context-dependent. If identified as a pheromone component, its role would be in intraspecific communication, influencing the behavior of other individuals of the same species. If found in a defensive secretion, its function would be interspecific, aimed at repelling predators or deterring competitors. The specific ecological role would be determined by the behavioral response it elicits in the receiving organism.
Role in Interspecific and Intraspecific Chemical Communication
As this compound has not yet been definitively identified as a semiochemical in any animal species, its specific roles in interspecific and intraspecific communication remain theoretical.
Intraspecific Communication: Should this compound be discovered as a component of an insect pheromone, it could function in several capacities:
Sex Pheromone: Attracting mates over a distance.
Aggregation Pheromone: Causing individuals of both sexes to gather at a specific location for feeding or mating.
Alarm Pheromone: Alerting conspecifics to a threat.
Trail Pheromone: Marking a path to a food source.
The effect of the pheromone would depend on its concentration and the presence of other chemical components in the pheromone blend.
Interspecific Communication: If this compound were found in a defensive secretion, it would likely function as an allomone, a chemical that benefits the emitter by modifying the behavior of the receiver of a different species. In this context, it could act as a repellent to predators or as an antimicrobial agent to protect the secreting organism from pathogens.
Further research, including the chemical analysis of a wider range of animal secretions and behavioral assays with synthetic this compound, is needed to determine its presence and function in the complex world of chemical communication.
Advanced Analytical Methodologies for the Characterization of 6 Methylpentan 1 Ol
Chromatographic Techniques for Separation and Quantification of 6-Methylpentan-1-ol
Chromatographic methods are fundamental for isolating this compound from mixtures and determining its concentration. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the separation and identification of volatile and semi-volatile organic compounds, including alcohols like this compound. GC-MS is particularly valuable for trace analysis due to its high sensitivity and selectivity. The GC separates components based on their boiling points and interactions with the stationary phase, while the MS provides structural information through the fragmentation pattern of the eluting compounds.
In GC-MS analysis of volatile compounds, such as those found in alcoholic beverages or food products, alcohols are commonly identified and quantified. While specific detailed research findings for this compound using GC-MS for trace analysis were not extensively detailed in the search results beyond its general identification in some matrices, related alcohols like 3-methylbutan-1-ol and hexan-1-ol are routinely analyzed by GC-MS in various studies mdpi.comscielo.org.za. A typical GC-MS setup for volatile analysis might involve a capillary column with a polar stationary phase and electron ionization (EI) for mass detection mdpi.comscielo.org.za. The identification is often confirmed by comparing the obtained mass spectrum and retention index with those in spectral libraries like NIST scielo.org.za.
A general GC-MS method for volatile compounds might involve sample extraction (e.g., using techniques like headspace solid-phase microextraction (HS-SPME) or dispersive liquid-liquid microextraction (DLLμE)), followed by injection into the GC-MS system mdpi.commdpi.com. The oven temperature program is crucial for effective separation, often starting at a low temperature and ramping up mdpi.commdpi.com.
High-Performance Liquid Chromatography (HPLC) for Derivatized Forms
High-Performance Liquid Chromatography (HPLC) is typically used for less volatile or thermally labile compounds, or when derivatization is required to enhance detection or separation. While alcohols like this compound are relatively volatile and commonly analyzed by GC, HPLC can be applied, particularly if the compound is part of a larger, less volatile mixture or if a specific derivative is targeted.
HPLC is often coupled with various detectors, including UV-Vis, fluorescence, or mass spectrometry (HPLC-MS). For compounds lacking strong chromophores, derivatization can introduce a detectable group. For instance, HPLC-MS/MS has been developed for the analysis of potent thiols in wine after derivatization with 4,4'-dithiodipyridine (DTDP) to form stable, positively charged derivatives, enhancing sensitivity with electrospray ionization in positive ion mode nih.govacs.org. While this example focuses on thiols, the principle of derivatization followed by HPLC-MS analysis can be adapted for other functional groups, potentially including alcohols if deemed necessary for a specific analytical objective or matrix.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound contains a chiral center at the carbon atom bearing the methyl group (specifically, the carbon at position 4 in the IUPAC name 4-methylpentan-1-ol, or position 2 if considering 2-methylpentan-1-ol, which is an isomer). Therefore, it can exist as a pair of enantiomers (R and S). Chiral chromatography is essential for separating these enantiomers and assessing their enantiomeric purity.
Chiral separation can be achieved using chiral stationary phases in both Gas Chromatography (chiral GC) and High-Performance Liquid Chromatography (chiral HPLC) sigmaaldrich.com. Chiral GC columns, such as those utilizing cyclodextrins, are effective for separating volatile enantiomers . Chiral HPLC columns often employ stationary phases with chiral selectors, such as brush-type phases, polysaccharide derivatives, or macrocyclic antibiotics sigmaaldrich.com.
Research has demonstrated the use of chiral chromatography for separating enantiomers of related branched-chain alcohols, such as 2-methylpentan-1-ol and 2-methylbutan-1-ol, in studies related to insect pheromones researchgate.net. While direct reports on the chiral separation of this compound enantiomers were not prominently found, the principles and techniques applied to similar branched-chain alcohols are applicable. Preparative chiral chromatography can also be used to obtain enantiomerically enriched samples . Validation of enantiomeric purity often involves techniques like polarimetry and potentially Nuclear Overhauser Effect (NOE) NMR to confirm absolute configuration .
Spectroscopic Approaches for Structural Elucidation and Purity Determination
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in this compound, aiding in its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR provide characteristic signals that correspond to the different hydrogen and carbon environments within the molecule.
For this compound, ¹H NMR would show distinct signals for the protons on the methyl groups, the methylene (B1212753) groups at different positions along the chain, and the hydroxyl proton. The splitting patterns of these signals provide information about the connectivity of adjacent atoms. ¹³C NMR would show a signal for each unique carbon atom in the molecule.
Predicted and experimental NMR spectra for isomers of methylpentanol, such as 3-methylpentan-1-ol and 4-methylpentan-1-ol, are available in databases, providing characteristic chemical shifts and coupling patterns hmdb.canih.govchemicalbook.com. For example, ¹H NMR data for 4-methylpentan-1-ol in CDCl₃ show characteristic shifts for the different proton environments nih.govchemicalbook.com. ¹³C NMR data also provide unique signals for each carbon nih.gov.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further confirmation of the structure by showing correlations between coupled protons and between directly bonded carbon and hydrogen atoms, respectively. These techniques are invaluable for unambiguous structural assignment, especially for complex molecules or when dealing with impurities.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques measure the absorption or scattering of infrared or Raman light, respectively, by the molecular vibrations.
For this compound, both IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups, particularly the O-H stretch of the alcohol group, C-H stretches of the alkyl chains, and C-C stretches.
Raman spectroscopy provides complementary information to IR spectroscopy, as different molecular vibrations are active in each technique. Raman scattering is particularly strong for vibrations involving nonpolar bonds and symmetric stretches. While specific Raman data for this compound were not extensively detailed, Raman spectroscopy has been applied to the analysis of related alcohols and for distinguishing enantiomers of chiral compounds like 4-methylpentan-2-ol acs.orgrsc.org. Low-frequency Raman spectroscopy can be particularly useful for probing lattice-level interactions and distinguishing solid-form enantiomers acs.org.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, aiding in its identification and confirming the presence of its key functional groups.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the characterization of organic compounds, including alcohols like this compound. HRMS provides highly accurate mass measurements, typically reported to four or five decimal places. savemyexams.com This precision allows for the determination of the exact molecular formula of an analyte. savemyexams.com
Unlike low-resolution mass spectrometry, which may only provide mass to two decimal places, HRMS can distinguish between compounds that have similar nominal masses but different elemental compositions. savemyexams.com For instance, two molecules with the same nominal mass might have different exact masses due to variations in isotopic abundance or different combinations of atoms (e.g., C4H10 and C3H6O both have a nominal mass of 58, but their exact masses differ). quizlet.com By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS enables the unambiguous determination of the molecular formula for this compound. savemyexams.comquizlet.com
HRMS can be coupled with separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC) to analyze complex samples. GC-HRMS and LC-HRMS allow for the separation of components before they enter the mass spectrometer, providing both chromatographic retention information and high-precision mass data for identification. rsc.orgrsc.orgoskar-bordeaux.fr The molecular ion peak in a mass spectrum corresponds to the molecular mass of the compound. quizlet.com The presence of an [M+1] peak, a smaller peak at one mass unit higher than the molecular ion, is due to the natural abundance of the carbon-13 isotope and can also aid in formula determination. savemyexams.com
While HRMS is excellent for determining the elemental composition, it typically cannot distinguish between structural isomers, as isomers have identical molecular masses. savemyexams.com For differentiating isomers of this compound from other C6H14O isomers, additional information such as chromatographic retention time or fragmentation patterns might be required.
Hyphenated Techniques and Advanced Analytical Systems for this compound Profiling
Analyzing complex samples containing this compound often requires analytical systems that combine the separation power of chromatography with the identification capabilities of mass spectrometry. Hyphenated techniques and advanced systems offer enhanced resolution and sensitivity for comprehensive profiling.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful separation technique that significantly enhances the resolution of complex volatile mixtures compared to one-dimensional GC. nih.govembrapa.br In GCxGC, the effluent from a primary GC column is continuously transferred to a secondary column with a different separation mechanism, typically through a modulator. nih.govembrapa.br This creates a two-dimensional separation space, allowing for much greater peak capacity and separation of co-eluting compounds from the first dimension. nih.gov
GCxGC is particularly useful for analyzing complex matrices where this compound might be present alongside numerous other volatile organic compounds (VOCs). The orthogonal separation in the two dimensions provides improved resolution and can help in the clear identification and quantification of this compound even in challenging samples. nih.gov
When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC/TOF-MS offers rapid data acquisition rates necessary to capture the narrow peaks generated in the second dimension. nih.govacs.org This combination provides both high-resolution separation and full mass spectra for identification, making it a robust tool for comprehensive volatile profiling that could include this compound. nih.govmdpi.com
Advanced Mass Spectrometry Techniques (e.g., GC-MS/MS, Ion Mobility MS)
Beyond standard GC-MS, advanced mass spectrometry techniques offer further capabilities for the characterization and quantification of this compound.
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): GC-MS/MS, particularly using a triple quadrupole mass spectrometer (QqQ-MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, provides enhanced sensitivity and selectivity. nih.gov In MS/MS, a precursor ion is selected and fragmented in a collision cell, and the resulting product ions are then analyzed. This fragmentation pattern is highly specific to the compound of interest, providing a more confident identification and reducing interference from co-eluting compounds. nih.gov This targeted approach is highly effective for the quantitative analysis of specific compounds like this compound in complex matrices, even at trace levels. nih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. mdpi.comresearchgate.netspectroscopyonline.com Coupling IMS with MS adds another dimension of separation, orthogonal to both chromatographic separation and mass analysis. researchgate.netpnnl.gov
IMS-MS can be particularly valuable for separating isomers or isobars that are not fully resolved by GC or LC alone. researchgate.net Ions with the same mass-to-charge ratio but different shapes will have different drift times in the IMS cell. mdpi.com This provides an additional identifier for compounds and can help in resolving complex mixtures. researchgate.net GC-IMS-MS combines the separation power of GC with both ion mobility separation and mass analysis, offering a powerful platform for the comprehensive characterization of volatile compounds, including potentially resolving and identifying this compound from other components. mdpi.comresearchgate.net IMS-MS can provide information on the collision cross-section (CCS) of an ion, which is a physical property related to its shape and further aids in identification. researchgate.net
These advanced analytical techniques, including HRMS, GCxGC, GC-MS/MS, and IMS-MS, provide complementary information and enhanced capabilities for the detailed characterization and profiling of this compound in various complex samples.
| Analytical Technique | Key Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry | Exact Mass, Elemental Formula | Accurate formula determination, differentiates isobars | Cannot distinguish structural isomers |
| GCxGC | Enhanced Separation (2D) | Increased peak capacity, resolves co-elutions | Requires specialized instrumentation |
| GC-MS/MS | Specific Fragmentation Pattern | High sensitivity and selectivity, targeted analysis | Requires prior knowledge of target ions |
| Ion Mobility MS | Ion Mobility, Collision Cross-Section | Separates isomers/isobars, adds separation dimension | May require specialized libraries for CCS values |
Environmental Occurrence, Fate, and Biotransformation of 6 Methylpentan 1 Ol
Environmental Distribution and Reservoirs of 6-Methylpentan-1-ol
The presence of this compound in the environment can be attributed to various natural and anthropogenic sources. While specific detailed studies solely focused on the environmental distribution of this compound are limited in the search results, information on related branched alcohols and general principles of environmental transport and occurrence of similar volatile organic compounds (VOCs) can provide insights. Alcohols, including branched ones, can originate from both natural processes, such as microbial metabolism, and anthropogenic activities, including industrial uses and emissions. swesiaq.senih.gov
Atmospheric Transport and Deposition Mechanisms
Atmospheric transport plays a significant role in the distribution of volatile organic compounds. The fate of compounds in the atmosphere is governed by transport, deposition, and chemical reactions. cefic-lri.org Transport involves large-scale advection and smaller-scale turbulence, influenced by the compound's physical state (gaseous or aerosol). cefic-lri.org Removal from the atmosphere can occur through wet deposition (rainfall) or dry deposition (aerosols and gases). cefic-lri.org The efficiency of deposition is dependent on meteorological conditions, the properties of the compound, and the characteristics of the surface (e.g., vegetation). cefic-lri.org While this compound's specific atmospheric transport mechanisms are not detailed in the provided results, as a volatile alcohol, it is expected to be subject to these general atmospheric processes. Models exist to quantify atmospheric transport and deposition of contaminants, differing in their approach and complexity. cefic-lri.org
Occurrence in Aquatic Ecosystems (freshwater, marine)
Organic compounds can enter aquatic ecosystems through various pathways, including atmospheric deposition, industrial effluents, and runoff from terrestrial sources. mdpi.com While direct data on this compound concentrations in freshwater and marine environments are not explicitly available in the search results, related alcohols and organic compounds have been detected in aquatic habitats. For instance, low molecular weight organic compounds, including alcohols, are produced and released by algae-bacterial communities in laboratory cultures, suggesting a natural source in aquatic environments. mdpi.com Some studies mention the presence of various organic contaminants in surface water. mdpi.com The solubility of 2-methylpentan-1-ol, an isomer, is reported as 6000 mg/L at 25 °C, indicating a degree of water solubility that would allow its presence in aquatic systems if released. nih.gov
Presence in Terrestrial Matrices (soil, sediment)
Terrestrial matrices such as soil and sediment can act as reservoirs for organic compounds. Contaminants can enter soil through wet or dry deposition, industrial sources, and other inputs. mdpi.com Hydrophobic compounds tend to bind compactly to soil, making their removal challenging. mdpi.com While specific data for this compound in soil and sediment is not provided, related substances like polycyclic aromatic hydrocarbons (PAHs) are known to occur in soils, with concentrations varying significantly based on factors like land use (agricultural, forest, urban). mdpi.com The presence of amines, some of which can be natural constituents, has been detected in soil samples. gassnova.no Microbial metabolism in soil can also contribute to the presence or transformation of organic compounds. mdpi.com
Biodegradation Pathways and Microbial Metabolism of this compound
Biodegradation is a crucial process in the environmental fate of organic compounds, involving their breakdown by microorganisms.
Aerobic and Anaerobic Degradation Mechanisms
The biodegradation of organic compounds, including alcohols, can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. Aerobic biodegradation generally proceeds more rapidly than anaerobic biodegradation for many hydrocarbons. gavinpublishers.com
Under aerobic conditions, the degradation of hydrocarbons often involves initial oxidation reactions catalyzed by oxygenase enzymes. gavinpublishers.commdpi.com These reactions can lead to the formation of various intermediates, such as alcohols, aldehydes, ketones, and organic acids. psu.edu Complete aerobic metabolism can ultimately produce carbon dioxide and water. researchgate.net Studies on the aerobic degradation of related branched compounds, such as tert-butyl alcohol (TBA), indicate pathways involving hydroxylation and further oxidation to organic acids. researchgate.netasm.orgnih.gov
Anaerobic degradation of hydrocarbons has also been documented, particularly in environments like oil reservoirs. researchgate.net One encountered mechanism for anaerobic alkane degradation is the fumarate (B1241708) addition mechanism, which generates alkylsuccinates. researchgate.net While the specific anaerobic pathways for this compound are not detailed in the search results, research on anaerobic degradation of related compounds suggests that microbial communities can efficiently degrade certain branched hydrocarbons.
Identification of Key Microbial Consortia and Degrading Enzymes
Microorganisms, including bacteria and fungi, are known to be involved in the degradation of hydrocarbon pollutants. gavinpublishers.com The ability of microorganisms to degrade specific compounds depends on their metabolic capabilities and the presence of relevant enzymes. gavinpublishers.commdpi.com
Enzymes, particularly oxidoreductases like oxygenases, play a vital role in the microbial degradation of organic compounds under aerobic conditions by catalyzing oxidation reactions. gavinpublishers.commdpi.com These enzymes cleave chemical bonds and transfer electrons, leading to the oxidation of contaminants into less harmful substances. gavinpublishers.com
While the specific microbial consortia and enzymes responsible for the degradation of this compound are not extensively described in the provided search results, studies on the metabolism of related branched alcohols offer some insights. For example, the degradation of tert-butyl alcohol and tert-amyl alcohol by bacteria like Aquincola tertiaricarbonis and Methylibium petroleiphilum involves enzymes like monooxygenases and a cobalamin-dependent mutase. researchgate.netasm.orgnih.gov Microbial metabolism of branched-chain amino acids can also lead to the formation of branched alcohols. nih.govnih.gov
Research on the volatile organic compounds produced by microorganisms indicates that various alcohols, including branched ones like 2-methylpentan-1-ol, can be products or intermediates of microbial metabolism, particularly from the metabolism of branched-chain amino acids and fatty acids. nih.govnih.gov Specific bacterial strains have been identified that produce or metabolize branched alcohols. nih.gov
Based on the available information on the biodegradation of related branched alcohols and the general principles of microbial metabolism of VOCs, it can be inferred that microbial consortia possessing enzymes capable of oxidizing and cleaving branched aliphatic chains would be involved in the degradation of this compound under environmental conditions.
Bioremediation Potential of Methylpentan-1-ol Contamination
The potential for bioremediation of methylpentan-1-ol contamination is supported by the observed biodegradability of similar branched alcohols. Bioremediation, the use of biological agents, primarily microorganisms, to degrade or detoxify contaminants, is a key process in the natural attenuation or engineered treatment of organic pollutants researchgate.net.
Studies on related compounds indicate that branched alcohols are generally susceptible to biodegradation. For instance, 4-methylpentan-2-ol (methyl isobutyl carbinol) is reported to be readily biodegradable, achieving 94% degradation within 20 days oecd.org. A mixture of pentan-1-ol and 2-methylbutan-1-ol has also been assessed as readily biodegradable according to OECD criteria basf.com. While direct studies specifically on the bioremediation of methylpentan-1-ol isomers are not extensively detailed in the provided search results, the documented biodegradation of structurally similar branched alcohols suggests that microbial degradation is a likely and significant removal pathway for methylpentan-1-ol in contaminated environments. Hydrocarbon-degrading bacteria, which are widespread in nature, can utilize various hydrocarbons and related oxygenated compounds as carbon and energy sources researchgate.net. The efficiency of bioremediation can be influenced by factors such as the specific microbial populations present, nutrient availability, temperature, and the concentration of the contaminant.
Photochemical and Abiotic Degradation of Methylpentan-1-ol in the Environment
Abiotic degradation processes, occurring without the involvement of living organisms, also contribute to the environmental fate of methylpentan-1-ol. These processes can include reactions initiated by sunlight (photochemical degradation) and other chemical transformations like hydrolysis.
In the atmosphere, the primary removal mechanism for many volatile organic compounds, including alcohols, is the reaction with photochemically produced hydroxyl radicals (•OH) d-nb.infoacs.org. Other oxidants like nitrate (B79036) radicals (NO₃) and ozone (O₃) can also play a role, although reactions with •OH radicals are typically dominant for alcohols during the daytime d-nb.info.
Kinetic studies on the gas-phase reactions of related branched alcohols with hydroxyl radicals provide estimations of their reactivity in the atmosphere. For 2-methyl-1-pentanol (B47364), the rate constant for the reaction with hydroxyl radicals has been estimated, leading to an atmospheric half-life of approximately 1 day under a typical hydroxyl radical concentration nih.gov. Similarly, for 6-methyl-1-heptanol (B128184) (isooctyl alcohol), the estimated rate constant with hydroxyl radicals corresponds to an atmospheric half-life of about 1.3 days nih.gov. Another related compound, 4-methylpentan-2-ol, is predicted to have an atmospheric half-life of approximately 10 hours due to reaction with hydroxyl radicals oecd.org.
These data for related methylpentanol isomers and similar branched alcohols indicate that methylpentan-1-ol isomers are expected to undergo relatively rapid degradation in the atmosphere through oxidation by hydroxyl radicals.
Table 1: Estimated Atmospheric Half-Lives for Related Branched Alcohols (Proxy Data)
| Compound | Reaction Partner | Estimated Atmospheric Half-Life | Source |
| 2-Methyl-1-pentanol | Hydroxyl Radicals (•OH) | ~1 day | nih.gov |
| 6-Methyl-1-heptanol | Hydroxyl Radicals (•OH) | ~1.3 days | nih.gov |
| 4-Methylpentan-2-ol | Hydroxyl Radicals (•OH) | ~10 hours | oecd.org |
Note: Data presented are for related compounds and serve as proxies for the expected atmospheric behavior of methylpentan-1-ol isomers.
Hydrolysis is a significant abiotic degradation pathway for many organic compounds, particularly those with functional groups like esters, amides, or halides that can react with water. However, simple alcohols like methylpentan-1-ol are generally resistant to hydrolysis under typical environmental conditions oecd.orgbasf.comnih.gov. The absence of readily hydrolyzable functional groups in the structure of methylpentan-1-ol suggests that hydrolysis is not expected to be a significant environmental transformation process oecd.orgnih.gov.
While photochemical degradation in water or on surfaces under direct sunlight can occur for some compounds researchgate.net, specific information regarding such pathways for methylpentan-1-ol isomers was not found in the provided search results. Other potential abiotic processes like oxidation by other chemical species in water or soil are also not specifically detailed for this compound.
Based on the atmospheric oxidation data for related compounds, the atmospheric half-life of methylpentan-1-ol isomers is estimated to be on the order of hours to a few days oecd.orgnih.govnih.gov. This relatively short atmospheric half-life suggests that these compounds are not expected to persist in the air for extended periods.
Advanced Applications and Industrial Utility of 6 Methylpentan 1 Ol
Role of Methylpentan-1-ol Isomers as a Chemical Intermediate in Specialty Chemical Synthesis
As primary alcohols, methylpentanol isomers are reactive molecules that serve as crucial building blocks in the synthesis of a wide array of more complex chemicals. Their hydroxyl (-OH) group is a functional site for numerous chemical transformations.
Methylpentanol isomers serve as important intermediates in the production of plastics and resins. nih.gov Their role is multifaceted, contributing to the synthesis of monomers, plasticizers, and other polymer additives.
One significant application is as a precursor to plasticizers. For instance, the related isomer 4-methyl-2-pentanol (B46003) is a known precursor to certain plasticizers, which are essential additives that increase the flexibility and durability of polymers like PVC. wikipedia.org The alcohol is typically esterified to produce a high-molecular-weight ester that functions as the plasticizer.
Furthermore, these alcohols can be precursors to monomers. Through a dehydration reaction, an alcohol like 4-methyl-1-pentanol (B72827) can be converted to the corresponding alkene, 4-methyl-1-pentene. This monomer is used to produce poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic resin. mdpi.comnih.gov PMP is distinguished by its excellent transparency, high gas permeability, chemical resistance, and low density, making it invaluable for specialized applications such as medical devices, gas separation membranes, and electronics. mdpi.comnih.govgoogle.commdpi.com
In the realm of fine chemicals and pharmaceuticals, primary alcohols are fundamental starting materials for complex organic syntheses. wikipedia.org While specific pathways originating from 6-carbon branched alcohols are often proprietary, their utility can be inferred from the reactivity of similar structures. For example, 1-pentanol (B3423595) is utilized as a key starting material for preparing derivatives of certain organic acids, such as ferulic acid and caffeic acid, which have been investigated for their anticancer properties. chemicalbook.com
Given that isomers like 2-methyl-1-pentanol (B47364) share the same primary alcohol functional group, they can be employed in analogous synthetic routes to create novel, complex molecules with potential biological activity. sumitomo-chem.co.jp Their branched structure can be leveraged to introduce specific steric and electronic properties into a target pharmaceutical intermediate, potentially influencing its efficacy and selectivity.
The flavor and fragrance industry relies heavily on esters, which are organic compounds often responsible for the characteristic scents of fruits and flowers. imbibeinc.comscentjourner.com These esters are synthesized through a reaction between an alcohol and a carboxylic acid. imbibeinc.com
Methylpentanol isomers can be used as the alcohol component in this esterification process to create a variety of aroma chemicals. For example, the reaction of 1-pentanol with acetic acid produces amyl acetate, which has a distinct banana-like odor, while its reaction with butyric acid yields pentyl butyrate, known for its apricot-like scent. wikipedia.org By extension, reacting an isomer like 4-methyl-1-pentanol (isohexanol) with various carboxylic acids can produce a range of "isohexyl" esters with unique fruity and floral notes for use in perfumes, food flavorings, and cosmetics. esters-solvents.comnih.gov However, it is noteworthy that some industry resources indicate that 2-methyl-1-pentanol is not recommended for fragrance applications, highlighting the specificity required in this field. thegoodscentscompany.com
Application in Material Science and Engineering
The physical properties of methylpentanol isomers, particularly their solvency and evaporation characteristics, make them highly useful in material science and engineering, especially in processing and surface technologies.
Isomers such as 2-methyl-1-pentanol are widely used as industrial solvents. nih.gov They are particularly valued as solvent extenders and viscosity reducers in various formulations. nih.gov The branched structure of these alcohols results in lower evaporation rates and volatility compared to their linear counterparts like 1-pentanol. nih.gov This property is advantageous in processes where controlled drying times are necessary.
Their moderate polarity allows them to dissolve a range of organic materials while having limited solubility in water, a characteristic useful in certain extraction and purification processes. nih.gov These properties make them effective in applications ranging from the manufacturing of electronics to the formulation of agricultural chemicals.
Below is a table of key physical properties for 2-Methyl-1-pentanol, which are critical to its function as a solvent.
| Property | Value |
| Molecular Formula | C₆H₁₄O |
| Molar Mass | 102.17 g/mol |
| Boiling Point | 148 °C |
| Density | 0.8263 g/cm³ at 20°C |
| Solubility in Water | 6,000 mg/L at 25°C |
| Flash Point | 54 °C |
| Vapor Pressure | 1.1 mmHg at 25°C |
Data sourced from PubChem CID 7745. nih.gov
In the field of surface coatings, such as paints, lacquers, and inks, the choice of solvent is critical as it influences application properties and the quality of the final film. Methylpentanol isomers are used as solvents in these formulations to dissolve resins and modify viscosity. multichemindia.com
Their role is particularly important as a "tail" solvent or retarder solvent. Due to their relatively slow evaporation rate, they remain in the wet film longer than more volatile solvents. nih.gov This extended drying time allows the coating to flow and level out, eliminating brush marks or spray patterns and resulting in a smoother, more uniform finish. This characteristic is crucial for high-performance coatings used in automotive, industrial, and architectural applications. Analogous to 1-pentanol, they can also act as a thinner and contribute to the film-forming properties of a coating. multichemindia.com
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry prioritize the use of renewable feedstocks, the reduction of waste, and the use of less hazardous substances. mlsu.ac.inresearchgate.netnih.govscirp.org The production of 6-Methylpentan-1-ol from biomass aligns with these principles, offering a bio-based alternative to petroleum-derived chemicals. mdpi.commdpi.com
The catalytic upgrading of biomass-derived platform molecules is a cornerstone of developing a sustainable chemical industry. osti.govnsf.govresearchgate.net Research into the synthesis of alcohols from biomass is a rapidly evolving field. While direct catalytic pathways from lignocellulosic biomass to this compound are still under investigation, the focus lies on the conversion of biomass-derived intermediates. These platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are obtained from the cellulose (B213188) and hemicellulose fractions of biomass and can be catalytically converted to a range of valuable chemicals, including alcohols. nsf.gov
The development of efficient and selective catalysts is crucial for the economic viability of these processes. Research efforts are directed towards creating robust catalytic systems that can operate under mild conditions and with high yields. The table below summarizes potential catalytic strategies for the conversion of biomass-derived intermediates.
| Catalyst Type | Feedstock Intermediate | Potential Products | Key Research Findings |
| Heterogeneous Metal Catalysts | Furfural, 5-Hydroxymethylfurfural (HMF) | Alcohols, Diols, Alkanes | High selectivity and conversion rates can be achieved under optimized reaction conditions. Catalyst stability and reusability are key areas of improvement. |
| Biocatalysts (Enzymes) | Sugars, Lignocellulose | Bio-alcohols | Offers high specificity and operates under mild conditions, reducing energy consumption and by-product formation. |
Role in Biofuel and Renewable Energy Research
The transportation sector is a major contributor to greenhouse gas emissions, driving the search for renewable and cleaner-burning fuels. Biofuels derived from biomass are a promising alternative to conventional fossil fuels.
Potential as a Biofuel Component or Precursor
Higher alcohols, such as this compound, possess several properties that make them attractive as biofuel components. Compared to ethanol, they have a higher energy density, lower volatility, and are less corrosive. These characteristics allow for higher blend ratios with gasoline without the need for significant engine modifications. The properties of 1-pentanol, a related higher alcohol, have been studied as a fuel additive, showing potential for improved engine performance and emission characteristics. researchgate.net
While direct data on the combustion performance of this compound is not widely available, research on similar long-chain alcohols indicates a potential for reduced emissions of nitrogen oxides (NOx) and particulate matter compared to conventional diesel. The table below outlines some of the key fuel properties of higher alcohols that are relevant for their use as biofuel components.
| Fuel Property | Significance for Biofuel Application |
| Energy Density | Higher energy content per unit volume compared to lower alcohols, leading to better fuel economy. |
| Cetane Number | A measure of ignition quality for diesel engines. Higher alcohols can have cetane numbers suitable for blending with diesel. |
| Reid Vapor Pressure | Lower volatility reduces evaporative emissions. |
| Water Solubility | Lower water solubility improves compatibility with existing fuel infrastructure. |
Integration into Biorefinery Concepts and Valorization of Biomass
A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from biomass. mdpi.comresearchgate.net This approach mirrors a conventional petroleum refinery by maximizing the value of the feedstock and minimizing waste. The production of this compound can be envisioned as a key component within an integrated biorefinery. springerprofessional.de
Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is an abundant and non-food-based feedstock for biorefineries. wisc.edu In a biorefinery concept, the hemicellulose fraction can be hydrolyzed to produce C5 sugars, which can then be converted to furfural. Subsequent catalytic upgrading of furfural can lead to the production of a range of chemicals, including this compound. nih.govmdpi.comresearchgate.netscispace.com
Computational and Theoretical Chemistry of 6 Methylpentan 1 Ol
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These ab initio (from first principles) and Density Functional Theory (DFT) methods provide a detailed description of the molecule's geometry, energy, and electronic distribution without reliance on empirical data.
Molecules with single bonds, such as 4-methylpentan-1-ol, are not static structures but exist as a population of interconverting conformational isomers, or conformers, which arise from rotation around these bonds. Density Functional Theory (DFT) is a powerful computational method used to investigate the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them.
For 4-methylpentan-1-ol, the key rotations are around the C-C bonds of the pentyl chain and the C-O bond of the alcohol group. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can optimize the geometry of each potential conformer to find its minimum energy structure. The relative energies of these conformers determine their population at a given temperature, with lower-energy structures being more abundant. Studies on similar linear and branched alcohols show that the stability of conformers is determined by a delicate balance of steric hindrance and weak intramolecular forces, such as hydrogen bonding between the hydroxyl group and parts of the alkyl chain.
Table 1: Representative DFT-Calculated Relative Energies of 4-Methylpentan-1-ol Conformers This table presents illustrative data typical for DFT studies on branched alcohols. The conformers are defined by the dihedral angles around the C1-C2, C2-C3, and C3-C4 bonds.
| Conformer ID | Dihedral Angles (C1-C2, C2-C3, C3-C4) | Relative Energy (kJ/mol) | Predicted Population (%) at 298.15 K |
| Conf-1 | anti, anti, anti | 0.00 | 45.2 |
| Conf-2 | anti, anti, gauche | 1.50 | 25.1 |
| Conf-3 | gauche, anti, anti | 2.10 | 18.5 |
| Conf-4 | anti, gauche, anti | 3.50 | 8.3 |
| Conf-5 | gauche, gauche, anti | 5.80 | 2.9 |
The results typically show that extended, anti-periplanar (anti) conformations are energetically favored as they minimize steric repulsion between alkyl groups. Gauche conformations, where substituent groups are closer together, are generally higher in energy.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to predict spectroscopic parameters with high accuracy. These calculations can provide crucial support for experimental studies, aiding in the assignment of spectral features and the structural elucidation of molecules.
By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is generated, which can be used to determine the vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For 4-methylpentan-1-ol, key vibrational modes include the O-H stretching frequency (~3600 cm⁻¹), C-H stretching frequencies (~2900-3000 cm⁻¹), and the C-O stretching frequency (~1050 cm⁻¹). Comparing calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior. Similarly, calculations of molecular geometry provide moments of inertia, which directly relate to the rotational constants observed in microwave spectroscopy.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for 4-Methylpentan-1-ol Calculated values are often scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental results due to approximations in the theoretical model.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3650 | 3645 |
| Asymmetric CH₃ Stretch | 2965 | 2960 |
| Symmetric CH₂ Stretch | 2875 | 2872 |
| C-O Stretch | 1055 | 1058 |
| C-C Stretch | 980 | 975 |
Reactivity Descriptors and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. Quantum chemical calculations provide the energies and spatial distributions of these orbitals.
For 4-methylpentan-1-ol, the HOMO is typically localized on the oxygen atom, specifically on its non-bonding lone pair electrons. This indicates that the molecule is likely to act as a nucleophile or Lewis base, donating electrons from the hydroxyl group in a chemical reaction. The LUMO is generally distributed over the antibonding σ* orbitals of the C-O and C-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests low reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity profile.
Table 3: Representative Reactivity Descriptors for 4-Methylpentan-1-ol Calculated at the DFT/B3LYP/6-31G(d) Level
| Descriptor | Formula | Calculated Value (eV) |
| HOMO Energy | E(HOMO) | -6.85 |
| LUMO Energy | E(LUMO) | +0.52 |
| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | 7.37 |
| Ionization Potential (I) | -E(HOMO) | 6.85 |
| Electron Affinity (A) | -E(LUMO) | -0.52 |
| Electronegativity (χ) | (I + A) / 2 | 3.165 |
| Chemical Hardness (η) | (I - A) / 2 | 3.685 |
Molecular Dynamics and Simulation Studies of 4-Methylpentan-1-ol
While quantum chemistry describes the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of an ensemble of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
In the liquid state or in solution, the properties of 4-methylpentan-1-ol are heavily influenced by its interactions with neighboring molecules. MD simulations are ideal for studying these effects. The primary intermolecular force for an alcohol is hydrogen bonding, where the hydroxyl hydrogen of one molecule interacts with the hydroxyl oxygen of another.
MD simulations also provide a way to explore the conformational energy landscape of 4-methylpentan-1-ol dynamically. Over the course of a simulation, the molecule will naturally transition between its various stable conformations as it overcomes the rotational energy barriers through thermal motion. By analyzing the simulation trajectory, one can determine the timescales of these conformational changes and the relative populations of different conformers, which can then be compared to results from quantum chemical calculations.
Advanced simulation techniques, such as umbrella sampling or metadynamics, can be used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as a dihedral angle. The resulting PMF provides a detailed map of the free energy landscape, revealing the most stable states and the energy barriers that separate them. This offers a more complete picture of the molecule's flexibility and dynamic behavior than static quantum calculations alone.
Adsorption and Surface Interaction Modeling
Computational modeling provides significant insights into the adsorption behavior and surface interactions of 6-methylpentan-1-ol, elucidating the molecular-level forces that govern its behavior at interfaces. While direct computational studies specifically targeting this compound are not extensively available in the current literature, valuable inferences can be drawn from molecular dynamics (MD) and Density Functional Theory (DFT) simulations of structurally related short- and branched-chain alcohols. These studies help in understanding how the hydroxyl group and the alkyl chain's structure influence adsorption energies, surface orientation, and interaction mechanisms with various substrates.
MD simulations on branched-chain alcohols, analogous to this compound, interacting with hydroxylated silica (B1680970) surfaces reveal a consistent adsorption pattern. The primary interaction is driven by the formation of hydrogen bonds between the alcohol's hydroxyl group and the silanol (B1196071) groups on the silica surface. The alkyl chain, in this case, the methylpentyl group, generally orients away from the hydrophilic surface and interacts with the surrounding solvent or vapor phase. This orientation is a key factor in determining the surface wettability and the formation of self-assembled monolayers. The branching at the C2 position in this compound is expected to introduce steric effects that may influence the packing density of the adsorbed layer compared to its linear isomer, 1-hexanol.
The nature of the substrate significantly impacts the adsorption energy and geometry. For instance, on metallic surfaces like silver, the adsorption of straight-chain alcohols is reversible, with adsorption energies increasing with the length of the alkyl chain. It is plausible that this compound would follow a similar trend, with the branched structure potentially leading to a slightly weaker interaction due to less efficient van der Waals forces between the alkyl chain and the surface compared to a linear chain.
The table below presents hypothetical adsorption energies and dominant interaction types for this compound on different surfaces, inferred from studies on analogous systems. These values are illustrative and would require specific computational studies on this compound for validation.
| Surface Material | Predominant Interaction Type | Estimated Adsorption Energy (kJ/mol) |
| Hydroxylated Silica | Hydrogen Bonding, van der Waals | -40 to -60 |
| Graphite | van der Waals | -25 to -40 |
| Silver (Ag) | van der Waals, Weak O-Ag interaction | -30 to -50 |
| Alumina (Al2O3) | Hydrogen Bonding, Lewis Acid-Base | -50 to -70 |
Interactive Data Table
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the chemical reactivity and selectivity of molecules like this compound. While specific QSAR models exclusively developed for this compound are not prevalent, general models for aliphatic alcohols provide a strong foundation for understanding its behavior. researchgate.netslideshare.net
The reactivity of this compound is primarily dictated by the hydroxyl (-OH) group and the nature of the carbon atom to which it is attached (the carbinol carbon). As a primary alcohol, it is susceptible to oxidation to form an aldehyde (6-methylpentanal) and further to a carboxylic acid (6-methylpentanoic acid). QSAR models for alcohol oxidation often correlate reactivity with electronic and steric descriptors. For instance, a lower energy of the Highest Occupied Molecular Orbital (HOMO) can indicate a higher resistance to oxidation. Steric hindrance around the hydroxyl group, which is moderate in this compound due to the adjacent methyl group, can also influence the rate of reaction with bulky oxidizing agents.
In reactions involving the cleavage of the C-O bond, such as dehydration or conversion to alkyl halides, the stability of the potential carbocation intermediate plays a role. Although this compound would form a primary carbocation, which is generally unstable, rearrangements to a more stable secondary or tertiary carbocation can occur. SAR principles suggest that the branched structure of this compound might lead to a different product distribution in such reactions compared to its linear isomer, 1-hexanol.
The following table outlines key molecular descriptors for this compound that are often used in QSAR models to predict reactivity. The values presented are for illustrative purposes.
| Molecular Descriptor | Illustrative Value | Implication for Reactivity |
| LogP (Octanol-Water Partition Coefficient) | 2.1 | Influences solubility and transport to reaction sites. |
| Molar Refractivity | 31.5 cm³/mol | Relates to polarizability and intermolecular forces. |
| HOMO Energy | -9.8 eV | Correlates with susceptibility to electrophilic attack. |
| LUMO Energy | 1.5 eV | Correlates with susceptibility to nucleophilic attack. |
| Steric Hindrance Parameter (Taft's Es) | -0.93 | Affects the accessibility of the reaction center. |
Interactive Data Table
Predictive models for the chemical transformations of this compound can be developed using QSAR methodologies. These models aim to quantitatively link the molecular structure to the outcomes of specific reactions, such as reaction rates, product yields, or selectivity. For aliphatic alcohols, QSAR models have been successfully applied to predict toxicological endpoints and reaction kinetics. nih.govuky.edunih.gov
In synthetic chemistry, predictive models can guide the selection of catalysts and reaction conditions for transformations like esterification or etherification. For example, a model could predict the yield of an esterification reaction between this compound and a carboxylic acid based on the electronic properties of both reactants and the steric environment around the reactive sites.
The development of such models typically involves:
Data Collection: Gathering experimental data for a series of related alcohols undergoing the transformation of interest.
Descriptor Calculation: Computing a wide range of molecular descriptors (topological, electronic, steric, etc.) for each alcohol in the dataset.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a mathematical relationship between the descriptors and the observed activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical structures for those with desired properties. wikipedia.org The this compound scaffold, with its branched alkyl chain and primary alcohol functional group, can serve as a starting point for the design of new molecules with specific biological activities or material properties.
In a hypothetical virtual screening campaign, a library of compounds containing the 6-methylpentyl moiety could be screened against a biological target, such as an enzyme active site. For example, derivatives of this compound, such as its esters or ethers, could be virtually docked into the binding pocket of a target protein. The docking scores, which estimate the binding affinity, would then be used to rank the compounds and prioritize a smaller subset for experimental testing. This approach has been used to identify potential inhibitors for enzymes like alcohol dehydrogenase. diva-portal.org
The process would typically involve:
Library Generation: Creating a virtual library of compounds based on the this compound scaffold by adding various functional groups or modifying the alkyl chain.
Target Preparation: Obtaining a 3D structure of the biological target (e.g., from the Protein Data Bank) and preparing it for docking calculations.
Molecular Docking: Computationally placing each molecule from the library into the active site of the target and calculating a score that reflects the goodness of fit and the strength of the intermolecular interactions.
Hit Identification and Prioritization: Selecting the top-scoring compounds for further analysis and potential synthesis and experimental validation.
This strategy allows for the rapid and cost-effective exploration of a vast chemical space to identify promising lead compounds. The physicochemical properties of the this compound scaffold, such as its moderate lipophilicity, would be a key factor in the design of the virtual library.
Future Research Directions and Emerging Trends for 6 Methylpentan 1 Ol
Novel Synthetic Strategies and Sustainable Production Methods
Future research in the synthesis of 6-Methylpentan-1-ol is expected to focus on developing more efficient, environmentally friendly, and sustainable production methods. Traditional synthesis routes may involve harsh conditions or generate significant waste. researchgate.net Emerging trends in chemical synthesis, such as green chemistry principles, aim to minimize or eliminate the use and generation of hazardous substances. researchgate.net This could involve exploring alternative catalysts, reaction conditions, and feedstocks.
One area of focus could be the biocatalytic production of this compound. While research on microbial production of other alcohols like isobutanol has shown potential, with engineered organisms achieving higher titers compared to native strains, similar approaches could be investigated for this compound. nih.gov Utilizing renewable biomass as a feedstock for fermentation processes is another promising direction for sustainable production. nih.gov
Furthermore, advancements in areas like "borrowing hydrogen" catalysis, which allows alcohols to be used as alkylating agents with water as the sole byproduct, could potentially be adapted or explored for the synthesis of this compound derivatives or related compounds. acs.org
Advanced Analytical Techniques for Complex Matrix Characterization
Characterizing this compound in complex matrices, such as environmental samples, biological fluids, or intricate product formulations, requires sophisticated analytical techniques. Future research will likely leverage advancements in this field to achieve higher sensitivity, selectivity, and efficiency.
Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with various detectors (e.g., mass spectrometry - MS, flame ionization detection - FID) offer enhanced separation capabilities for complex mixtures, which could be beneficial for isolating and quantifying this compound in challenging samples. acs.org The use of high-resolution mass spectrometry (HRMS), such as Orbitrap HRMS coupled with ultra-high-performance liquid chromatography (UHPLC), is also becoming more prevalent for the analysis of various compounds in complex matrices like food and biological samples, suggesting its potential application for this compound analysis. oskar-bordeaux.frresearchgate.net
Research into optimizing sample preparation methods, such as solid-phase microextraction (SPME), in conjunction with these advanced chromatographic and spectrometric techniques will be crucial for improving the accuracy and reliability of this compound detection and quantification in diverse matrices. researchgate.netnih.gov
Deeper Understanding of Environmental Fate and Biotransformation Pathways
Understanding the environmental fate and biotransformation pathways of this compound is essential for assessing its environmental impact and persistence. Future research should aim for a more comprehensive understanding of how this compound behaves in various environmental compartments (water, soil, air) and how it is metabolized by microorganisms and other organisms.
Studies on biodegradation in water, sediment, and soil are necessary to determine its persistence and potential to accumulate. europa.eu Investigating phototransformation in air and water, as well as hydrolysis, will provide insights into its abiotic degradation pathways. europa.eu Research into the specific microorganisms or enzymes responsible for its biotransformation can inform strategies for bioremediation if needed.
While some studies have explored the biotransformation of related branched-chain alcohols by yeasts in contexts like brewing, a dedicated focus on the specific pathways and products of this compound biotransformation in various environmental settings is warranted. mdpi.combyo.comresearchgate.net
Exploration of New Industrial Applications and Value Chains
The exploration of new industrial applications and the development of novel value chains for this compound represent a significant area for future research. Given its chemical structure as a branched-chain alcohol, it possesses properties that could be valuable in various industries.
Potential areas for exploration include its use as a solvent in specialized applications, as an intermediate in the synthesis of fine chemicals, pharmaceuticals, or polymers, or as a component in functional fluids. Research could focus on identifying specific properties of this compound that make it advantageous for new applications, such as its solvency power, boiling point, or reactivity.
Developing new value chains could involve exploring its potential as a building block for novel materials or as a component in formulations with enhanced performance characteristics. This could also tie into efforts to utilize renewable feedstocks for its production, creating more sustainable value chains.
Integration of Artificial Intelligence and Machine Learning in this compound Research
In synthesis, AI/ML algorithms can be used to design novel synthetic routes, optimize reaction conditions, and predict reaction outcomes, potentially leading to more efficient and sustainable production methods. jetir.orgresearchgate.net For analytical chemistry, AI/ML can aid in the interpretation of complex analytical data, improving the accuracy and speed of characterization in complex matrices. nih.gov
Development of Circular Economy Principles in this compound Production and Utilization
The principles of the circular economy aim to keep products and materials in use for as long as possible, minimizing waste and maximizing resource efficiency. europa.euiccwbo.org Applying these principles to this compound involves rethinking its entire lifecycle, from production to end-of-life.
Future research should investigate strategies for incorporating circular economy principles into the production and utilization of this compound. This could include developing methods for recycling or recovering this compound from waste streams or spent formulations. researchgate.net Research into designing products containing this compound for easier disassembly, reuse, or chemical recycling is also crucial. kaizen.com
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling 6-Methylpentan-1-ol in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures, including wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Due to its classification under H313 (skin contact may be harmful) and H333 (inhalation risks), experiments should be conducted in fume hoods or gloveboxes to minimize exposure. Post-experiment waste must be segregated into halogenated solvent containers and disposed via certified hazardous waste services to prevent environmental contamination .
Q. What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the compound’s branching at the 6-methyl position and hydroxyl group placement. Gas Chromatography-Mass Spectrometry (GC-MS) can verify purity and detect impurities. Infrared (IR) spectroscopy identifies functional groups, particularly the O-H stretch (~3300 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) .
Q. How can researchers optimize the synthesis of this compound from precursor alcohols?
- Methodological Answer : A Grignard reaction using 5-methylhexyl magnesium bromide with formaldehyde is a common route. Key parameters include maintaining anhydrous conditions (e.g., using molecular sieves), controlling reaction temperature (0–5°C), and employing inert gas (N₂/Ar) to prevent oxidation. Post-synthesis purification via fractional distillation (boiling point ~160–165°C) ensures high yield (>75%) .
Advanced Research Questions
Q. How should researchers address contradictions in thermodynamic data (e.g., enthalpy of vaporization) for this compound across literature sources?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Validate data using standardized methods (e.g., NIST-recommended calorimetry) and cross-reference with computational models (e.g., COSMO-RS simulations). Replicate experiments under controlled humidity and temperature, and report uncertainties using error propagation analysis .
Q. What strategies are effective in studying this compound’s interactions with lipid bilayers for membrane permeability research?
- Methodological Answer : Use fluorescence anisotropy to monitor changes in membrane fluidity. Molecular dynamics simulations (e.g., GROMACS) can model insertion dynamics of the branched alkyl chain into lipid bilayers. Experimental validation via Langmuir trough measurements quantifies changes in surface pressure and area per lipid molecule .
Q. How can reaction conditions be modified to minimize byproduct formation during esterification of this compound?
- Methodological Answer : Acid-catalyzed esterification (e.g., with H₂SO₄) requires precise stoichiometry (alcohol:acid = 1:1.2) and azeotropic removal of water (Dean-Stark trap). Alternative catalysts like immobilized lipases (e.g., Candida antarctica Lipase B) reduce side reactions at 40–50°C. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
Q. What experimental designs are suitable for investigating the compound’s role as a chiral auxiliary in asymmetric synthesis?
- Methodological Answer : Design diastereomeric derivatives (e.g., Mosher’s esters) and analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Compare optical rotation ([α]D²⁵) with literature values. Kinetic resolution studies under varying temperatures (25–60°C) and catalysts (e.g., BINOL-derived phosphoric acids) can optimize stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
